Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBDFDGPJQUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This approach involves starting from a suitably substituted benzoic acid or ester precursor, followed by selective halogenation, fluorination, and amino group introduction. The key steps include electrophilic substitution reactions and nucleophilic substitutions to introduce the fluorine atom and amino group at specific positions.
Typical Procedure
- Step 1: Starting from methyl 2-amino-4-fluoro-benzoate, selective nitration or halogenation introduces a reactive site.
- Step 2: Fluorination is achieved via nucleophilic substitution or electrophilic fluorination agents.
- Step 3: The oxan-4-yloxy group is introduced through nucleophilic substitution with oxane derivatives.
Data Table 1: Representative Synthesis Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Aromatic substitution | Nitrating mixture (HNO₃/H₂SO₄) | 0°C to room temperature | 85-90% | Selective nitration at ortho position |
| Fluorination | Selectfluor or HF-pyridine | Reflux | 70-80% | Fluorination at position 4 |
| Ether formation | Oxane derivative (e.g., oxan-4-ol) | Alkylation with base (K₂CO₃) | 75-85% | Formation of oxan-4-yloxy group |
Research Findings
- Fluorination reactions are optimized at low temperatures to prevent polyfluorination.
- Ether formation is facilitated by phase transfer catalysts to improve yield and selectivity.
- The overall yield for this route ranges between 50-70%, depending on reaction conditions.
Multi-step Functionalization via Nitration and Reduction
Overview
This method involves initial nitration of methyl benzoate derivatives, followed by reduction to amino groups, fluorination, and subsequent etherification.
Procedure Highlights
- Step 1: Nitration of methyl benzoate derivatives to introduce nitro groups at desired positions.
- Step 2: Catalytic hydrogenation reduces nitro groups to amino groups.
- Step 3: Fluorination at the 4-position using electrophilic fluorinating agents.
- Step 4: Etherification with oxan-4-ol derivatives to form the oxan-4-yloxy substituent.
Data Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0°C to 25°C | 90% | Patent CN103553991B |
| Hydrogenation | H₂ / Pd-C | Ethyl acetate, 4 hours | 93% | Patent CN103553991B |
| Fluorination | Selectfluor | Reflux | 70-80% | Literature |
| Etherification | Oxan-4-ol | Base catalysis (K₂CO₃) | 75-85% | Literature |
Research Findings
- Catalytic hydrogenation provides high purity amino intermediates.
- Fluorination efficiency improves with electrophilic fluorinating agents like Selectfluor.
- Ether formation is optimized at slightly elevated temperatures (50-70°C).
Ring Modification and Substituent Exchange Strategy
Overview
This innovative route involves modifying the oxan ring to incorporate the oxan-4-yloxy group after initial aromatic substitution. This approach allows for greater control over regioselectivity and functional group compatibility.
Key Steps
Data Table 3: Process Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Aromatic activation | Chlorinated intermediates | 35-40°C | 80% | Chlorination at specific positions |
| Nucleophilic substitution | Oxan-4-ol / base | 50-70°C | 65-75% | Regioselective substitution |
| Purification | Chromatography | Standard protocols | N/A | Ensures high purity |
Research Findings
- Activation of aromatic rings with chlorides enhances nucleophilic substitution efficiency.
- Regioselectivity is improved by controlling reaction temperature and solvent polarity.
- This method yields high purity compounds suitable for pharmaceutical applications.
Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Direct substitution | Simpler, fewer steps | Lower selectivity, side reactions | 50-70% |
| Multi-step nitration and reduction | High selectivity, high yield | Longer process, multiple steps | 80-93% |
| Ring modification | High regioselectivity, tailored substitution | Requires activation steps | 65-75% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. The oxan-4-yloxy group may contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Key Observations :
- Fluorine at position 4 (vs. position 2 in Methyl 5-amino-2-fluoro-4-methoxybenzoate) may influence hydrogen bonding and metabolic stability .
Biological Activity
Overview
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate is an organic compound with the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its unique structural features:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing its interaction with various targets.
- Fluoro Substituent : Increases lipophilicity and membrane permeability, facilitating cellular uptake.
- Oxan-4-yloxy Group : Contributes to the compound's stability and reactivity, which may influence its biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways.
- Analgesic Properties : The compound has been explored for its analgesic effects, which could be linked to its ability to modulate pain pathways.
- Biochemical Probing : Due to its unique functional groups, it is being investigated as a biochemical probe for various cellular processes.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Chemical Reactions and Applications
This compound can undergo various chemical reactions, which may enhance its utility in medicinal chemistry:
- Oxidation : The amino group can be oxidized to yield nitro derivatives, which may possess different biological activities.
- Reduction : The ester group can be reduced to form alcohol derivatives, potentially altering the compound's pharmacokinetics.
- Substitution Reactions : The fluoro substituent can be replaced by other nucleophiles, allowing for the synthesis of novel derivatives.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Methyl 2-amino-4,5-difluorobenzoate | Additional fluoro substituent | Increased lipophilicity but may reduce biological activity due to steric hindrance. |
| Methyl 5-amino-2-fluorobenzoate | Different positioning of amino group | Variations in receptor binding affinity and activity profile. |
Q & A
Basic: What are the standard synthetic routes for Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Fluorination: Electrophilic aromatic substitution (e.g., using Selectfluor®) at the 4-position, guided by directing groups like amino or methoxy .
- Oxan-4-yloxy Introduction: Nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction to attach oxan-4-yloxy at the 5-position, requiring anhydrous conditions and catalysts like Pd or Cu .
- Amino Group Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during coupling steps .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., excess oxan-4-ol for SNAr).
- Employ microwave-assisted synthesis to accelerate sluggish steps (e.g., etherification) .
Advanced: How can regioselectivity challenges during oxan-4-yloxy group installation at the 5-position be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Directing Groups: The 2-amino group directs electrophiles to the para position (4-fluoro), while meta-directing effects (e.g., electron-withdrawing fluoro) may complicate oxan-4-yloxy placement. Use protecting groups (e.g., acetyl for -NH2) to modulate reactivity .
- Coupling Strategies: Mitsunobu reactions (DEAD, Ph3P) favor oxyalkylation at sterically accessible positions, while Ullmann coupling (CuI, diamine ligands) enhances selectivity for aryl ether formation .
- Computational Guidance: Density Functional Theory (DFT) can predict transition states to identify optimal regiochemical pathways .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxan-4-yloxy moiety).
- HPLC-PDA: Assess purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability:
- Ester Group: Prone to hydrolysis in alkaline conditions (pH > 8). Stabilize with low-temperature storage (-20°C) and inert atmospheres .
- Oxan-4-yloxy Ether: Stable under acidic/neutral conditions but susceptible to cleavage by strong acids (e.g., H2SO4) .
- Thermal Degradation:
Basic: What preliminary toxicological assessments are recommended for early-stage research?
Methodological Answer:
- In Vitro Assays:
- Structural Surrogates: Use methyl benzoate (CAS 93-58-3) as a proxy for acute toxicity screening (oral/dermal LD50 extrapolation) .
Advanced: How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- Reactivity Prediction:
- DFT Calculations: Optimize transition states for key steps (e.g., SNAr) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Biological Target Screening:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (from X-ray or NMR data) .
- ADMET Prediction: Tools like SwissADME estimate logP (2.1–2.5), BBB permeability, and CYP inhibition .
Basic: What handling and storage protocols mitigate degradation and hazards?
Methodological Answer:
- Storage:
- Keep in amber vials at -20°C under argon to prevent hydrolysis/oxidation .
- Desiccate to avoid hygroscopic degradation .
- Safety Measures:
- Use PPE (nitrile gloves, safety goggles) and fume hoods due to potential acute toxicity (Category 4 oral/dermal) .
- Neutralize waste with 10% NaHCO3 before disposal .
Advanced: How do electronic effects of the oxan-4-yloxy group influence photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: The electron-donating oxan-4-yloxy group red-shifts absorption (λmax ~270 nm vs. 250 nm for unsubstituted benzoate) .
- Fluorescence Quenching: Amino-fluoro interactions may reduce quantum yield; compare with methyl 2-amino-4-fluorobenzoate controls .
Basic: What are common impurities observed during synthesis, and how are they resolved?
Methodological Answer:
- Byproducts:
- Resolution: Use preparative HPLC with chiral columns for enantiomeric separation (if applicable) .
Advanced: Can the compound serve as a precursor for radiopharmaceuticals (e.g., ¹⁸F-labeled probes)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
